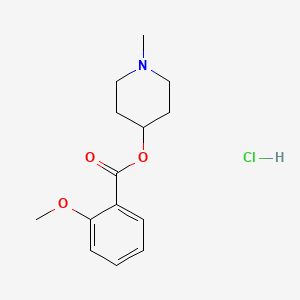![molecular formula C18H20N2O3 B4088346 N-[3-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4088346.png)
N-[3-(acetylamino)phenyl]-2-phenoxybutanamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-phenoxybutanamide, also known as APB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. APB is a selective agonist for metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in regulating synaptic plasticity, learning, and memory.
Mécanisme D'action
N-[3-(acetylamino)phenyl]-2-phenoxybutanamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor in response to glutamate binding. mGluR5 is primarily located on the postsynaptic membrane of neurons and is involved in the regulation of ion channels, intracellular signaling pathways, and gene expression. By activating mGluR5, N-[3-(acetylamino)phenyl]-2-phenoxybutanamide can modulate the strength and duration of synaptic transmission, leading to changes in neuronal excitability and plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)phenyl]-2-phenoxybutanamide depend on the specific experimental conditions and the brain region being studied. In general, N-[3-(acetylamino)phenyl]-2-phenoxybutanamide has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus and prefrontal cortex. Additionally, N-[3-(acetylamino)phenyl]-2-phenoxybutanamide can increase the release of dopamine in the nucleus accumbens, a key region in the brain's reward pathway. However, N-[3-(acetylamino)phenyl]-2-phenoxybutanamide can also have inhibitory effects on neurotransmitter release and synaptic transmission in certain brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(acetylamino)phenyl]-2-phenoxybutanamide in scientific research is its high selectivity for mGluR5, which allows for precise manipulation of this receptor without affecting other glutamate receptors. Additionally, N-[3-(acetylamino)phenyl]-2-phenoxybutanamide has a long half-life and can be administered systemically or locally, depending on the experimental design. However, N-[3-(acetylamino)phenyl]-2-phenoxybutanamide can have off-target effects on other signaling pathways and may interact with other drugs or compounds, which can lead to confounding results.
Orientations Futures
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-phenoxybutanamide and mGluR5. One area of interest is the role of mGluR5 in neurodevelopmental disorders such as autism spectrum disorder, where abnormal synaptic plasticity and social behavior have been observed. Another direction is the use of N-[3-(acetylamino)phenyl]-2-phenoxybutanamide as a potential therapeutic agent for cognitive deficits and addiction, although more studies are needed to determine the safety and efficacy of this approach. Finally, the development of more selective and potent mGluR5 modulators may provide new insights into the complex signaling pathways involved in synaptic plasticity and neurological disorders.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-phenoxybutanamide has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. For example, N-[3-(acetylamino)phenyl]-2-phenoxybutanamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, N-[3-(acetylamino)phenyl]-2-phenoxybutanamide has been used to study the mechanisms underlying drug addiction and withdrawal, as mGluR5 has been implicated in the reward pathway of the brain.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(23-16-10-5-4-6-11-16)18(22)20-15-9-7-8-14(12-15)19-13(2)21/h4-12,17H,3H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACBJPYYPPEIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4088268.png)



![2-[(2-chlorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088302.png)
![5-(4-bromophenyl)-7-(4-isopropylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4088305.png)

![4-chloro-N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4088314.png)
![3,5-dimethyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4088322.png)
![1-(allylthio)-8-tert-butyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4088330.png)
![ethyl 4-(3-fluorobenzyl)-1-[1-methyl-2-(methylthio)ethyl]-4-piperidinecarboxylate](/img/structure/B4088332.png)
![2-chloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4088353.png)
![5-(2,6-dichlorobenzyl)-1-(2-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088360.png)
![1-(2,4-dimethylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4088361.png)